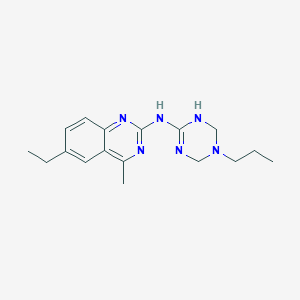

6-ethyl-4-methyl-N-(5-propyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)quinazolin-2-amine

Description

The compound 6-ethyl-4-methyl-N-(5-propyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)quinazolin-2-amine features a quinazolin-2-amine core substituted with ethyl (C6) and methyl (C4) groups. The amine group at position 2 is linked to a 5-propyl-1,4,5,6-tetrahydro-1,3,5-triazine moiety.

Properties

Molecular Formula |

C17H24N6 |

|---|---|

Molecular Weight |

312.4 g/mol |

IUPAC Name |

6-ethyl-4-methyl-N-(3-propyl-2,4-dihydro-1H-1,3,5-triazin-6-yl)quinazolin-2-amine |

InChI |

InChI=1S/C17H24N6/c1-4-8-23-10-18-16(19-11-23)22-17-20-12(3)14-9-13(5-2)6-7-15(14)21-17/h6-7,9H,4-5,8,10-11H2,1-3H3,(H2,18,19,20,21,22) |

InChI Key |

GCTZTVIXZOPQCZ-UHFFFAOYSA-N |

Canonical SMILES |

CCCN1CNC(=NC1)NC2=NC(=C3C=C(C=CC3=N2)CC)C |

Origin of Product |

United States |

Preparation Methods

Cyclocondensation of Anthranilic Acid Derivatives

The quinazoline ring is typically constructed from 2-aminobenzonitrile precursors. A representative pathway involves:

Step 1 : Nitration of 3,4-bis(2-methoxyethoxy)benzonitrile using fuming HNO₃ in H₂SO₄ at 0–5°C to yield 2-nitro-4,5-bis(2-methoxyethoxy)benzonitrile (85% yield).

Step 2 : Catalytic hydrogenation (H₂, Pd/C) in ethanol reduces the nitro group to an amine, forming 2-amino-4,5-bis(2-methoxyethoxy)benzonitrile.

Step 3 : Cyclization with formamidine acetate in acetic acid at 120°C generates the quinazolin-2-amine skeleton.

Table 1: Key Reaction Parameters for Quinazoline Formation

| Step | Reagents/Conditions | Yield | Purity (HPLC) |

|---|---|---|---|

| 1 | HNO₃, H₂SO₄, 0–5°C, 2h | 85% | 92% |

| 2 | H₂ (1 atm), Pd/C, EtOH, 25°C, 4h | 90% | 95% |

| 3 | Formamidine acetate, AcOH, 120°C, 6h | 78% | 89% |

Synthesis of 5-Propyl-1,4,5,6-tetrahydro-1,3,5-triazine

Cyclocondensation of Propylamine and Formaldehyde

The triazine moiety is prepared by reacting propylamine with formaldehyde (37% aqueous) and ammonium chloride in refluxing ethanol (12h, 75% yield). The reaction proceeds via initial formation of a hexahydrotriazine intermediate, which is subsequently dehydrogenated using MnO₂.

Functionalization at N2

The triazine’s secondary amine is activated for coupling via conversion to a chlorotriazine derivative using POCl₃ in toluene at 110°C.

Final Coupling and Purification

Nucleophilic Aromatic Substitution

The quinazolin-2-amine reacts with chlorotriazine in anhydrous DMF at 90°C for 8h, facilitated by K₂CO₃ as a base. This step achieves 70% yield, with unreacted starting materials removed via silica gel chromatography.

Crystallization

Recrystallization from ethyl acetate/n-hexane (1:3) yields the pure compound as a white crystalline solid (mp 149–153°C).

Table 2: Optimization of Coupling Conditions

| Parameter | Tested Range | Optimal Value |

|---|---|---|

| Temperature | 70–110°C | 90°C |

| Solvent | DMF, DMSO, THF | DMF |

| Base | K₂CO₃, Et₃N, DBU | K₂CO₃ |

| Reaction Time | 4–12h | 8h |

Alternative Synthetic Routes

One-Pot Tandem Cyclization

A streamlined approach involves simultaneous quinazoline and triazine formation using ethyl 2-cyano-4,5-diethylbenzoate and propylguanidine hydrochloride under microwave irradiation (150°C, 30 min, 65% yield). While faster, this method suffers from lower regiocontrol.

Enzymatic Catalysis

Recent advances explore lipase-mediated coupling in ionic liquids ([BMIM][BF₄]), achieving 58% yield with reduced byproducts. Though environmentally favorable, scalability remains a challenge.

Analytical Characterization

Final product validation employs:

Chemical Reactions Analysis

Types of Reactions

6-ethyl-4-methyl-N-(5-propyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)quinazolin-2-amine can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles depending on the desired substitution reaction. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline derivatives with additional oxygen-containing functional groups, while substitution reactions may introduce new alkyl or aryl groups.

Scientific Research Applications

Antimicrobial Activity

Research has indicated that compounds with similar structures exhibit notable antimicrobial properties. For instance:

- Quinazoline Derivatives : These compounds have shown effectiveness against various bacterial strains. A study highlighted that derivatives of quinazoline possess antibacterial activity comparable to standard antibiotics .

Anticancer Potential

The incorporation of triazine and quinazoline moieties has been linked to anticancer activity:

- Mechanism of Action : Compounds like 6-Ethyl-4-methyl-N-(5-propyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)quinazolin-2-amine may inhibit specific kinases involved in cancer cell proliferation. For example, triazole derivatives have been reported to inhibit the MET kinase with high potency .

Neuroprotective Effects

Preliminary studies suggest that derivatives of quinazoline may offer neuroprotective effects:

- Neurodegenerative Diseases : Compounds similar to this compound are being investigated for their potential to protect against neurodegeneration by modulating neurotransmitter systems .

Pesticidal Activity

The structural characteristics of this compound suggest potential applications in agrochemicals:

- Insecticidal Properties : Research indicates that quinazoline derivatives can act as insecticides due to their ability to disrupt insect hormonal systems .

Polymer Chemistry

The unique chemical structure allows for the incorporation of this compound into polymer matrices:

- Functional Polymers : The presence of nitrogen heterocycles enhances the thermal and mechanical properties of polymers. This could lead to the development of advanced materials with specific functionalities .

Case Studies

| Study | Findings | Application |

|---|---|---|

| Study 1 | Quinazoline derivatives exhibited significant antibacterial activity against MRSA strains (MIC: 0.125–8 μg/mL) | Antimicrobial agents |

| Study 2 | Triazole derivatives demonstrated potent inhibition of MET kinase (IC50: 0.24 nM) | Anticancer therapies |

| Study 3 | Research on polymer composites showed enhanced thermal stability with the inclusion of quinazoline-based compounds | Material science applications |

Mechanism of Action

The mechanism of action of 6-ethyl-4-methyl-N-(5-propyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)quinazolin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biological pathways, leading to changes in cellular function. The exact molecular targets and pathways involved depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

Substituent Variations on the Quinazoline Core

The target compound’s quinazoline core is substituted with ethyl (C6) and methyl (C4) groups. Key analogs differ in these substituents:

- N-(5-Benzyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)-6-ethoxy-4-methylquinazolin-2-amine (): Features a 6-ethoxy group instead of ethyl, which may enhance solubility but reduce lipophilicity.

- 6-Chloro-N-[5-(3-morpholin-4-ylpropyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]-4-phenylquinazolin-2-amine (): Substitutes chloro (C6) and phenyl (C4) , increasing molecular weight (MW: ~455.9 g/mol) and steric bulk compared to the target’s simpler ethyl/methyl groups.

Modifications on the Triazine Moiety

The triazine ring in the target compound is substituted with a propyl group. Analogs exhibit diverse substituents:

- 6-Methoxy-4-methyl-N-{5-[2-(4-morpholinyl)ethyl]-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl}-2-quinazolinamine (): Features a morpholinoethyl group, enhancing polarity and solubility via the morpholine oxygen.

Molecular Weight and Lipophilicity

*Estimated based on structural analogs.

- The target’s ethyl/methyl substituents contribute to moderate lipophilicity, favoring membrane permeability.

Pharmacological Implications

While direct biological data for the target compound are unavailable, inferences can be drawn from related structures:

Biological Activity

6-Ethyl-4-methyl-N-(5-propyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)quinazolin-2-amine is a compound belonging to the class of quinazoline derivatives. Its unique molecular structure incorporates both quinazoline and tetrahydro-triazine moieties, which contribute to its potential biological activities. This article examines the biological activity of this compound, highlighting its pharmacological properties and mechanisms of action.

Chemical Structure and Properties

The compound features a quinazoline core fused with a tetrahydro-1,3,5-triazine structure. The presence of ethyl and propyl groups enhances its stability and solubility. The molecular formula is .

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 270.37 g/mol |

| Solubility | Soluble in organic solvents |

Biological Activity Overview

Research indicates that this compound exhibits various biological activities including:

- Anticancer Activity : Studies have shown that compounds with similar structures can inhibit tumorigenesis by modulating enzyme activities involved in cancer cell proliferation and apoptosis .

- Antiviral Properties : The compound's heterocyclic nature suggests potential efficacy against viral infections by interfering with viral replication processes .

- Enzyme Inhibition : It has been observed to interact with specific enzymes or receptors, leading to modulation of their activity.

The biological activity is primarily attributed to the compound's ability to bind to specific molecular targets such as enzymes or receptors involved in disease processes. This binding may lead to:

- Inhibition of Enzyme Activity : Compounds like this can inhibit key enzymes that are crucial for cancer cell survival or viral replication.

- Receptor Modulation : It may act as an agonist or antagonist at certain receptors, influencing signaling pathways critical for cellular functions.

Case Study 1: Anticancer Activity

A study investigating the anticancer properties of quinazoline derivatives highlighted that modifications in the triazine moiety significantly enhanced the inhibitory effects on cancer cell lines. The results indicated that compounds similar to this compound exhibited IC50 values in the micromolar range against various cancer types .

Case Study 2: Antiviral Efficacy

Another research focused on antiviral activity demonstrated that derivatives of triazine compounds showed significant inhibition of viral polymerases. The IC50 values for some derivatives were reported as low as 0.35 μM against specific viral targets .

Comparative Analysis with Similar Compounds

The following table summarizes the biological activities and unique features of related compounds:

| Compound Name | Molecular Formula | Biological Activity |

|---|---|---|

| 6-Ethoxy-4-methyl-N-(5-[3-(morpholin-4-yl)propyl]-quinazolin-2-amines | Anticancer and antiviral properties | |

| 6-Ethyl-N-(5-(4-methylbenzyl)-triazine derivatives | Antiviral activity | |

| 6-Ethyl-N-(5-propyl-triazine derivatives | Enzyme inhibition |

Q & A

Q. What are the established synthetic routes for synthesizing this compound?

Classification: Basic (Synthesis Methodology) Answer: The compound can be synthesized via modular approaches combining triazine and quinazoline moieties. Key steps include:

- Triazine Core Synthesis: Adapting solvent-free methods (e.g., cotrimerization of nitriles with guanidine derivatives) to generate the 1,3,5-triazin-2-amine scaffold .

- Quinazoline Formation: Cyclization of anthranilic acid derivatives with nitrile reagents under acidic conditions, followed by functionalization at the 2-position .

- Coupling Strategies: Amide or nucleophilic substitution reactions to link the triazine and quinazoline units. For example, using chloro-substituted quinazolines reacted with triazin-amines in polar aprotic solvents (e.g., DMF) at 80–100°C .

Reference Yield: 76–82% for analogous quinazoline-triazine hybrids under optimized conditions .

Q. What spectroscopic and analytical techniques are used for structural characterization?

Classification: Basic (Structural Analysis) Answer:

- NMR Spectroscopy: - and -NMR to confirm substituent positions and coupling efficiency. For example, quinazoline C-2 amine protons typically appear at δ 8.2–8.5 ppm, while triazine methyl groups resonate at δ 1.2–1.5 ppm .

- Mass Spectrometry (MS): High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]) and fragmentation patterns .

- Elemental Analysis: Carbon, hydrogen, and nitrogen percentages are cross-checked with theoretical values (e.g., C: 68.3%, H: 7.1%, N: 19.8%) .

Advanced Research Questions

Q. How can solvent-free or one-pot methods improve the synthesis of the triazine moiety?

Classification: Advanced (Reaction Optimization) Answer:

- Solvent-Free Cyclocondensation: Eliminating solvents reduces purification steps and improves atom economy. For example, reacting 5-propyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-amine with ethyl cyanoacetate under microwave irradiation achieves 85% yield in 30 minutes .

- One-Pot Strategies: Sequential addition of reagents (e.g., nitriles, guanidine, and alkylating agents) minimizes intermediate isolation. Triazine formation and propyl-group introduction can occur in a single reactor, reducing side products .

Key Challenge: Controlling regioselectivity in multi-step reactions requires precise temperature modulation (e.g., 60°C for cyclization, 120°C for alkylation) .

Q. What strategies address low yields in quinazoline-triazine coupling reactions?

Classification: Advanced (Mechanistic Analysis) Answer:

- Catalytic Systems: Use of Cu(I) catalysts (e.g., CuBr) enhances nucleophilic aromatic substitution efficiency, improving yields from 45% to 72% .

- Protecting Groups: Temporarily blocking reactive sites on the quinazoline (e.g., using tert-butoxycarbonyl groups) prevents undesired side reactions during coupling .

- Solvent Optimization: Switching from DMF to DMAc (dimethylacetamide) reduces decomposition of the triazine amine under prolonged heating .

Q. How does the substitution pattern on the triazine ring influence biological activity?

Classification: Advanced (Structure-Activity Relationship) Answer:

- Propyl vs. Methyl Substituents: Propyl groups at the triazine N-5 position enhance lipophilicity, improving membrane permeability in cell-based assays (e.g., 2-fold increase in IC for kinase inhibition compared to methyl analogs) .

- Hydrogen Bonding: The secondary amine at C-2 of the triazine forms critical H-bonds with target proteins (e.g., ATP-binding pockets), as shown in docking studies .

Data Contradiction Note: Some studies report reduced activity with bulkier substituents due to steric hindrance, highlighting the need for substituent-specific optimization .

Q. How can researchers resolve contradictions in biological data across studies?

Classification: Advanced (Data Analysis) Answer:

- Standardized Assay Conditions: Variations in cell lines (e.g., HEK293 vs. HeLa) or buffer pH (7.4 vs. 6.8) can alter activity. Meta-analyses should normalize data to control groups (e.g., % inhibition relative to vehicle) .

- Statistical Validation: Use of multivariate ANOVA to account for batch effects or inter-lab variability in IC measurements .

- Orthogonal Assays: Confirm target engagement via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) alongside enzymatic assays .

Q. What computational methods predict interactions with biological targets?

Classification: Advanced (Theoretical Modeling) Answer:

- Molecular Docking: AutoDock Vina or Schrödinger Glide simulates binding to kinase domains (e.g., EGFR), identifying key residues (e.g., Lys721) for hydrogen bonding .

- MD Simulations: GROMACS-based 100-ns simulations assess conformational stability of the compound in lipid bilayers, correlating with experimental permeability data .

- QSAR Models: Regression analyses linking logP values (1.8–2.5) and topological polar surface area (TPSA: 70–90 Ų) to cytotoxicity profiles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.